molecular formula C7H6F3NS B2607117 2-(Methylthio)-5-(trifluoromethyl)pyridine CAS No. 650592-47-5

2-(Methylthio)-5-(trifluoromethyl)pyridine

Cat. No.: B2607117
CAS No.: 650592-47-5
M. Wt: 193.19
InChI Key: ONCQHFLFXMBDPS-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-(trifluoromethyl)pyridine (CAS 650592-47-5) is a high-value pyridine derivative with the molecular formula C7H6F3NS and a molecular weight of 193.19 g/mol . This compound is characterized by a pyridine ring substituted with a methylthio group at the 2-position and a trifluoromethyl group at the 5-position . The trifluoromethylpyridine (TFMP) moiety is a key scaffold in the development of modern agrochemicals and pharmaceuticals, as the combination of the fluorine atoms and the pyridine ring confers unique physicochemical properties, including enhanced biological activity, metabolic stability, and improved selectivity . Specifically, TFMP derivatives are considered promising candidates in medicinal and biomedical research, with applications in the design of new antimicrobials, bio-imaging agents, and drug delivery systems . In the agrochemical industry, many commercial pesticides, insecticides, and fungicides incorporate the TFMP structure, leveraging its strong electron-withdrawing nature and lipophilicity to optimize performance . As a building block, this chemical offers researchers a versatile intermediate for further synthetic modifications, such as nucleophilic substitutions or oxidations of the methylthio group, enabling the exploration of novel chemical spaces . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care according to its safety profile, which includes hazard statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Very toxic to aquatic life with long-lasting effects) . It is recommended to be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NS/c1-12-6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCQHFLFXMBDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 2 Methylthio 5 Trifluoromethyl Pyridine

Reactivity of the Methylthio Group

The sulfur-containing substituent is a key site of chemical reactivity in the molecule, susceptible to oxidation, removal, and reactions leveraging the nucleophilicity of the sulfur atom.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom of the methylthio group in 2-(Methylthio)-5-(trifluoromethyl)pyridine can be readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. This transformation is a common and predictable reaction for aryl sulfides. The oxidation state achieved depends primarily on the choice of oxidizing agent and the stoichiometry used.

Selective oxidation to the sulfoxide requires mild conditions and controlled amounts of the oxidant to prevent overoxidation to the sulfone. A variety of reagents are effective for this purpose, with hydrogen peroxide being a common choice due to its efficiency and the fact that its only byproduct is water. The reaction is often carried out in a solvent like acetic acid, which can facilitate the process under transition-metal-free conditions. Other reagent systems, such as those employing hypervalent iodine or ceric ammonium (B1175870) nitrate, also provide pathways to sulfoxides.

Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing agents or more forcing conditions. Reagents like potassium permanganate (B83412) (KMnO₄) or sodium tungstate-catalyzed hydrogen peroxide are highly effective for converting sulfides directly to sulfones. The choice of reagent allows for controlled access to either the sulfoxide or the sulfone, which are valuable intermediates for further synthetic modifications, particularly in the synthesis of agrochemicals and pharmaceuticals.

Oxidizing AgentTypical ProductConditions
Hydrogen Peroxide (H₂O₂) (1 equiv.)SulfoxideAcetic Acid, Room Temperature
meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.)SulfoxideDichloromethane, 0 °C to RT
Sodium Periodate (NaIO₄)SulfoxideMethanol/Water, 0 °C to RT
Hydrogen Peroxide (H₂O₂) (>2 equiv.)SulfoneAcetic Acid, Reflux or with Na₂WO₄ catalyst
Potassium Permanganate (KMnO₄)SulfoneAcetic Acid/Water, 0 °C to RT
Oxone® (KHSO₅·KHSO₄·K₂SO₄)SulfoneMethanol/Water, RT

Desulfurization and Related Transformations

The methylthio group can be completely removed from the pyridine (B92270) ring through a process known as desulfurization. This reductive cleavage of the carbon-sulfur bond replaces the methylthio group with a hydrogen atom, yielding 3-(trifluoromethyl)pyridine. The most common and effective reagent for this transformation is Raney Nickel, a fine-grained, porous nickel-aluminum alloy. organicreactions.orgmasterorganicchemistry.com

The reaction involves the hydrogenolysis of the C–S bond, where hydrogen is typically adsorbed onto the high-surface-area nickel catalyst. masterorganicchemistry.comchem-station.com The process is generally carried out by heating the substrate with a slurry of Raney Nickel in a solvent like ethanol (B145695). This method is robust and widely used in organic synthesis for removing sulfur-containing functional groups. organicreactions.orgresearchgate.net

Nucleophilic Reactivity of Sulfur Center

Despite being attached to an electron-deficient pyridine ring, the sulfur atom of the methylthio group retains a lone pair of electrons and exhibits significant nucleophilicity. The nucleophilicity of sulfur in thioethers is substantially greater than that of oxygen in analogous ethers. libretexts.orgmsu.edu This allows the sulfur atom to react with various electrophiles.

A characteristic reaction is the S-alkylation with alkyl halides (e.g., methyl iodide) to form ternary sulfonium (B1226848) salts. libretexts.orgmsu.edu In this reaction, the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond, resulting in a positively charged sulfur center. These sulfonium salts are versatile synthetic intermediates, as the positively charged sulfur group can act as an excellent leaving group in subsequent nucleophilic substitution reactions. libretexts.org Kinetic studies have shown that dialkyl sulfides are strong nucleophiles, with reactivity comparable to that of pyridine. nih.gov

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a defining feature of the molecule, imparting significant stability and profoundly influencing the electronic properties of the pyridine ring.

Stability and Influence on Ring Electrophilicity

The trifluoromethyl group is exceptionally stable due to the high strength of the carbon-fluorine bonds. It is resistant to many chemical transformations, including thermal and photochemical degradation. chem-station.com Its primary role is electronic; it is one of the most powerful electron-withdrawing groups used in organic chemistry, acting mainly through a strong inductive effect (-I effect). mdpi.comnih.gov The Hammett constant (σₚ) for the -CF₃ group is approximately +0.54, quantifying its potent electron-withdrawing nature. mdpi.com

This strong electron withdrawal has a dramatic effect on the attached pyridine ring. Pyridine itself is already an electron-deficient (π-deficient) heterocycle compared to benzene. The addition of a -CF₃ group further depletes the electron density of the ring, particularly at the ortho (positions 4 and 6) and para (position 3, relative to the nitrogen) positions. This enhanced electrophilicity makes the pyridine ring in this compound highly susceptible to nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present at one of these activated positions. mdpi.com The electron-deficient nature of the ring makes electrophilic aromatic substitution, by contrast, extremely difficult.

SubstituentHammett Constant (σₚ)Electronic EffectInfluence on Pyridine Ring
-H (Hydrogen)0.00NeutralBaseline reactivity
-CH₃ (Methyl)-0.17Electron-donatingActivates toward electrophilic attack
-Cl (Chloro)+0.23Electron-withdrawingDeactivates toward electrophilic attack
-CN (Cyano)+0.66Strongly electron-withdrawingStrongly deactivates toward electrophilic attack
-NO₂ (Nitro)+0.78Very strongly electron-withdrawingVery strongly deactivates toward electrophilic attack
-CF₃ (Trifluoromethyl)+0.54Strongly electron-withdrawingStrongly deactivates toward electrophilic attack

Potential for Further Fluorination Reactions

The trifluoromethyl group itself is generally considered inert to further fluorination reactions under standard laboratory conditions. The existing C-F bonds are exceptionally strong and the carbon atom is sterically shielded and electron-poor, making both radical and nucleophilic attack at the -CF₃ group highly unfavorable.

Further fluorination of the molecule would theoretically target the pyridine ring. However, electrophilic fluorination is not a viable pathway due to the severe deactivation of the ring by both the pyridine nitrogen and the trifluoromethyl group. Nucleophilic fluorination (e.g., a Halex reaction) would require the presence of a different leaving group, such as a chlorine or bromine atom, on the ring at an activated position (ortho or para to an activating group). In the parent compound, this compound, there are no such leaving groups, making further fluorination of the intact molecule improbable without prior functionalization.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The electronic nature of the pyridine ring in this compound is significantly influenced by its substituents. The trifluoromethyl group at the 5-position is a potent electron-withdrawing group, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution. Conversely, the methylthio group at the 2-position is generally considered an ortho-, para-directing group in electrophilic aromatic substitution, although its effect is likely modulated by the strong deactivating influence of the trifluoromethyl group.

Site-Selective Substitution Patterns

The regiochemical outcome of substitution reactions on the this compound ring is a result of the interplay between the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The pyridine nitrogen itself is a deactivating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the 3- and 5-positions. The powerful electron-withdrawing nature of the trifluoromethyl group at the 5-position further deactivates the entire ring and would direct incoming electrophiles to the 3-position (meta to the CF3 group). The methylthio group at the 2-position, typically an ortho-, para-director, would direct towards the 3- and 5-positions. Given that the 5-position is already substituted, the directing effects of both the pyridine nitrogen and the methylthio group would favor substitution at the 3-position. The trifluoromethyl group's meta-directing effect also aligns with substitution at the 3-position. Therefore, electrophilic attack is most likely to occur at the C-3 position.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position further enhances this susceptibility. Nucleophilic aromatic substitution (SNAᵣ) reactions on this molecule are expected to favor substitution at the positions ortho and para to the trifluoromethyl group, which are the 4- and 6-positions. The stability of the Meisenheimer intermediate, a key factor in SNAᵣ reactions, is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which is possible with attack at the 2-, 4-, and 6-positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the methylthio group itself can sometimes be displaced in cross-coupling reactions, it is more common to first convert it to a better leaving group, such as a sulfone, or to introduce a halide at a specific position on the pyridine ring to serve as the coupling partner.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. To utilize this compound in a Suzuki-Miyaura coupling, it would typically first be halogenated at a specific position on the pyridine ring. The resulting halopyridine could then be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl substituents.

Table 1: Hypothetical Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

EntryHalopyridine SubstrateBoronic AcidCatalystBaseSolventProduct
14-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O2-(Methylthio)-4-phenyl-5-(trifluoromethyl)pyridine
26-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane2-(Methylthio)-6-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine

This table is illustrative and based on general principles of Suzuki-Miyaura reactions, as specific examples for this substrate were not found in the reviewed literature.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. Similar to the Suzuki-Miyaura coupling, application of this reaction to this compound would necessitate prior halogenation of the pyridine ring. This would allow for the introduction of a wide range of primary and secondary amines at the halogenated position.

Table 2: Hypothetical Buchwald-Hartwig Amination of a Halogenated this compound Derivative

EntryHalopyridine SubstrateAmineCatalystLigandBaseSolventProduct
14-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridineMorpholinePd₂(dba)₃BINAPNaOt-BuToluene4-(Morpholino)-2-(methylthio)-5-(trifluoromethyl)pyridine
26-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridineAnilinePd(OAc)₂XPhosK₃PO₄DioxaneN-Phenyl-6-(methylthio)-3-(trifluoromethyl)pyridin-2-amine

This table is illustrative and based on general principles of Buchwald-Hartwig amination, as specific examples for this substrate were not found in the reviewed literature.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. To functionalize this compound via a Sonogashira reaction, a halogen atom would need to be introduced onto the pyridine ring. The resulting halopyridine could then be coupled with various terminal alkynes.

Table 3: Hypothetical Sonogashira Coupling of a Halogenated this compound Derivative

EntryHalopyridine SubstrateAlkynePd CatalystCu Co-catalystBaseSolventProduct
14-Iodo-2-(methylthio)-5-(trifluoromethyl)pyridinePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF2-(Methylthio)-4-(phenylethynyl)-5-(trifluoromethyl)pyridine
26-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridineTrimethylsilylacetylenePd(OAc)₂CuIi-Pr₂NHDMF2-(Methylthio)-6-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine

This table is illustrative and based on general principles of Sonogashira coupling, as specific examples for this substrate were not found in the reviewed literature.

Metalation and Lithiation Strategies for Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position.

In the case of this compound, the methylthio group at the 2-position could potentially act as a DMG, directing lithiation to the 3-position. However, the strongly electron-withdrawing trifluoromethyl group at the 5-position significantly increases the acidity of the protons at the 4- and 6-positions. This creates a competition between the directing effect of the methylthio group and the inductive effect of the trifluoromethyl group.

The outcome of a lithiation reaction on this substrate would likely depend on the specific organolithium reagent used (e.g., n-BuLi, s-BuLi, LDA) and the reaction conditions. The use of a bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) might be necessary to avoid nucleophilic addition to the electron-deficient pyridine ring.

If lithiation can be achieved regioselectively, the resulting lithiated species can be trapped with various electrophiles to introduce a wide range of functional groups. For example, quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, while reaction with carbon dioxide would produce a carboxylic acid.

Table 4: Potential Products from Directed Lithiation and Electrophilic Quench of this compound

EntryLithiation SiteElectrophileFunctional Group IntroducedProduct
1C-3DMFAldehyde (-CHO)2-(Methylthio)-5-(trifluoromethyl)nicotinaldehyde
2C-4I₂Iodine (-I)4-Iodo-2-(methylthio)-5-(trifluoromethyl)pyridine
3C-6Me₃SiClTrimethylsilyl (-SiMe₃)2-(Methylthio)-6-(trimethylsilyl)-5-(trifluoromethyl)pyridine

This table presents potential outcomes based on general principles of directed metalation, as specific experimental data for this substrate were not available in the reviewed literature.

Mechanistic Investigations of Reactions Involving 2 Methylthio 5 Trifluoromethyl Pyridine

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of the 2-(Methylthio)-5-(trifluoromethyl)pyridine core and its derivatives can be achieved through several mechanistic pathways. Two prominent routes are the construction of the pyridine (B92270) ring via a condensation-cyclization sequence and the modification of a pre-formed pyridine ring through nucleophilic substitution.

Condensation-Cyclization Pathway: A versatile method for constructing the substituted pyridine ring involves a multi-step process analogous to established pyridine syntheses like the Bohlmann-Rahtz synthesis. organic-chemistry.org This pathway typically begins with the condensation of an enamine with a trifluoromethyl-containing carbonyl compound.

The mechanism proceeds as follows:

Michael Addition: An enamine undergoes a conjugate Michael addition to an activated carbonyl compound, such as an ethynylketone or a similar Michael acceptor. This forms an aminodiene intermediate. organic-chemistry.org

Isomerization: The resulting acyclic aminodiene intermediate may require a heat-induced E/Z isomerization to adopt a conformation suitable for cyclization. organic-chemistry.org

Cyclodehydration: The correctly oriented intermediate undergoes an intramolecular cyclization. The nitrogen atom of the amino group attacks one of the carbonyl carbons, forming a six-membered ring. This is often the slowest step and may require acid catalysis to proceed at lower temperatures. organic-chemistry.org

Aromatization: The resulting dihydropyridine (B1217469) intermediate eliminates a molecule of water (or another small molecule) to achieve the stable aromatic pyridine ring system. wikipedia.orgorganic-chemistry.org

A specific example involves the reaction of 4-alkoxy-1,1,1-trifluorobut-3-en-2-one with a substituted enamine. The process is followed by cyclization in the presence of an ammonia (B1221849) source, which provides the nitrogen atom for the pyridine ring, ultimately yielding the trifluoromethyl-substituted pyridine core.

Nucleophilic Aromatic Substitution (SNAr) Pathway: This pathway involves the introduction of the methylthio group onto a pre-existing 5-(trifluoromethyl)pyridine ring that contains a suitable leaving group (e.g., a halogen) at the 2-position.

The mechanism is a classic SNAr reaction:

Nucleophilic Attack: A sulfur nucleophile, such as sodium methyl mercaptide (NaSMe), attacks the carbon atom at the 2-position of the pyridine ring. The electron-withdrawing trifluoromethyl group at the 5-position helps to activate the ring towards nucleophilic attack.

Formation of Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and stabilized by the trifluoromethyl group.

Departure of Leaving Group: The leaving group (e.g., chloride or bromide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final this compound product.

Understanding Reaction Intermediates and Transition States

The identification of reaction intermediates is crucial for understanding the mechanistic details of a reaction. In the condensation-cyclization synthesis of the pyridine ring, several key intermediates are formed.

Aminodiene Intermediate: Following the initial Michael addition, a stable, open-chain aminodiene is formed. This intermediate can often be isolated before the final cyclization step. organic-chemistry.org In the synthesis of related compounds, intermediates such as 1,1,1-trifluoro-6-methylthio-5-(pyrrolidin-1-ylmethylene)hept-3-en-2-one have been identified.

Dihydropyridine Intermediate: The cyclization of the aminodiene leads to a non-aromatic dihydropyridine species. wikipedia.orgnih.gov This intermediate is typically unstable and rapidly undergoes aromatization to form the final pyridine product. The driving force for this step is the formation of the highly stable aromatic ring. wikipedia.org

The transition states in these reactions are high-energy, transient structures. In the cyclodehydration step, the transition state involves the formation of the new carbon-nitrogen bond as the six-membered ring closes. The geometry of this transition state is critical and requires the acyclic intermediate to adopt a specific cisoid conformation. The energy barrier for this step can be significant, often necessitating high temperatures or catalysis. organic-chemistry.org For the SNAr pathway, the key transition state is associated with the formation and breakdown of the Meisenheimer complex.

Kinetic Studies and Rate-Determining Steps

While specific kinetic data for the synthesis of this compound are not extensively published, analysis of related pyridine syntheses provides insight into the likely rate-determining steps.

For the Bohlmann-Rahtz synthesis, the high temperatures often required for the final cyclodehydration step suggest that this is the rate-determining step. organic-chemistry.org This step involves significant conformational reorganization and the breaking/formation of several bonds.

The efficiency of this cyclization can be improved with acid catalysis, which lowers the activation energy of the transition state, allowing the reaction to proceed at a faster rate or at lower temperatures. organic-chemistry.org

The table below summarizes factors that can influence the reaction kinetics in the synthesis of this compound.

FactorEffect on Reaction RateMechanistic Rationale
Temperature Increases rateProvides sufficient energy to overcome the activation barrier, especially for the cyclodehydration/aromatization step. organic-chemistry.org
Catalyst (Acid) Increases rate of cyclizationProtonates carbonyl groups, making them more electrophilic and facilitating the ring-closing step. organic-chemistry.org
Solvent Polarity VariableIn SNAr, polar aprotic solvents can stabilize the Meisenheimer complex, increasing the rate. In condensation reactions, solvent choice can influence intermediate stability and solubility. organic-chemistry.org
Leaving Group Affects rate of SNArA better leaving group (e.g., F > Cl > Br in some activated systems) can accelerate the rearomatization step.

Stereochemical Considerations in Derivatives

Stereochemistry becomes a critical consideration when derivatives of this compound are synthesized that contain a chiral center. A common example is the introduction of a substituted alkyl group at the carbon adjacent to the sulfur atom, such as in 5-(1-(methylthio)ethyl)-2-(trifluoromethyl)pyridine.

The synthesis of such a derivative often involves the nucleophilic substitution of a leaving group on the α-carbon of the ethyl side chain by a methylthio nucleophile. If the starting material, for example, 5-(1-bromoethyl)-2-(trifluoromethyl)pyridine, is enantiomerically pure, the reaction with sodium methyl mercaptide proceeds via an SN2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to a predictable stereochemical outcome: inversion of configuration at the chiral center.

If the starting material is a racemic mixture, the product will also be a racemic mixture of the (R)- and (S)-enantiomers. The separation of these enantiomers may be necessary, as different stereoisomers often exhibit distinct biological activities. nih.gov The stereochemical integrity of these compounds is vital in fields such as medicinal and agricultural chemistry, where specific enantiomers may be responsible for the desired therapeutic or pesticidal effects. nih.gov

The table below details examples of derivatives and the stereochemical implications of their synthesis.

Derivative NameChiral Center LocationSynthetic Route ImplicationStereochemical Outcome
(R/S)-5-(1-(Methylthio)ethyl)-2-(trifluoromethyl)pyridineCarbon of the ethyl group attached to sulfurSN2 reaction on a chiral precursorInversion of configuration from precursor
Chiral Pyridyl SulfoxidesSulfur atom (when oxidized)Asymmetric oxidation of the sulfideCan produce a single enantiomer with a chiral catalyst

Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a molecule such as 2-(Methylthio)-5-(trifluoromethyl)pyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for unambiguous signal assignment.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships. In the ¹H NMR spectrum of this compound, the aromatic protons of the pyridine (B92270) ring and the protons of the methylthio group give rise to characteristic signals.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The proton at the 6-position (H-6) is anticipated to be a singlet or a finely split doublet. The proton at the 4-position (H-4) would likely appear as a doublet, while the proton at the 3-position (H-3) would present as a doublet of doublets due to coupling with both H-4 and the trifluoromethyl group. The methyl protons of the methylthio group (-S-CH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-6 8.5 - 8.7 s or d ~0.5-1.0
H-4 7.8 - 8.0 d ~8.0-8.5
H-3 7.3 - 7.5 dd J(H3-H4) = ~8.0-8.5, J(H3-CF3) = ~0.5-1.0

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound will display distinct signals for each of the six carbon atoms in the pyridine ring, the carbon of the methylthio group, and the carbon of the trifluoromethyl group. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-2 160 - 165 s
C-5 125 - 130 q
C-6 145 - 150 s
C-4 135 - 140 s
C-3 120 - 125 s
-S-CH₃ 10 - 15 s

Fluorine-19 (¹⁹F) NMR Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the CF₃ group attached to a pyridine ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from one-dimensional NMR spectra, a suite of two-dimensional NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show a correlation between the signals of H-3 and H-4, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the carbon signals for C-3, C-4, C-6, and the methyl group by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (those without attached protons) like C-2, C-5, and the CF₃ carbon. For instance, the methyl protons would show correlations to C-2, and the aromatic protons would show correlations to neighboring carbons, helping to piece together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide information about the conformation of the molecule. For example, a NOESY experiment could show a spatial correlation between the methyl protons and the H-3 proton of the pyridine ring.

Infrared and Raman Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Pyridine ring C=C and C=N stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-F stretching: Strong absorption bands characteristic of the CF₃ group, usually found in the 1100-1350 cm⁻¹ range.

S-CH₃ vibrations: Including stretching and bending modes, which would appear at lower frequencies.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (-SCH₃) 2900 - 3000
Pyridine Ring (C=C, C=N) Stretch 1400 - 1600
C-F Stretch (-CF₃) 1100 - 1350

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a high degree of accuracy, the molecular formula can be unequivocally confirmed. For this compound (C₇H₆F₃NS), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. Experimental measurement of the molecular ion peak by HRMS would be expected to match this calculated value very closely, typically within a few parts per million (ppm).

Table 5: HRMS Data for this compound

Ion Calculated m/z

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

An extensive search of available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for derivatives of this compound. While the solid-state structure of related pyridine compounds has been determined using this technique, no publicly accessible crystal structures for derivatives of the target compound could be identified. Therefore, a detailed analysis of its solid-state conformation and intermolecular interactions through X-ray diffraction is not possible at this time.

Computational and Theoretical Studies of 2 Methylthio 5 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the ground-state molecular structure can be accurately predicted. jocpr.comresearchgate.net For 2-(Methylthio)-5-(trifluoromethyl)pyridine, DFT calculations would yield the most stable three-dimensional arrangement of its atoms, providing precise values for bond lengths, bond angles, and dihedral angles.

The optimized structure reveals the planarity of the pyridine (B92270) ring and the spatial orientation of the methylthio (-SCH3) and trifluoromethyl (-CF3) substituents. The introduction of these groups can induce slight distortions in the pyridine ring's geometry compared to unsubstituted pyridine. nih.gov For instance, the C-S and S-CH3 bond lengths and the C-S-C bond angle of the methylthio group are key parameters determined from these calculations. Similarly, the C-C bond connecting the trifluoromethyl group to the ring and the C-F bond lengths are defined.

Studies on analogous compounds, such as 2-methoxy-3-(trifluoromethyl)pyridine (B55313), show that DFT calculations provide geometric parameters that are in good agreement with experimental data where available. researchgate.net For example, in a related pyridine derivative, the ring C-C bond distances are typically around 1.39 Å and C-N bond distances are about 1.37 Å. nih.gov However, substitutions can cause localized changes; steric repulsion between adjacent groups can lead to slight increases in specific bond lengths or distortions in bond angles to minimize energy. nih.gov

Table 1: Predicted Geometrical Parameters for a Structurally Similar Pyridine Derivative (Illustrative) Data based on calculations for 2-methoxy-3-(trifluoromethyl)pyridine. researchgate.net

ParameterBond Length (Å) / Angle (°)
C-C (ring)1.38 - 1.40
C-N (ring)1.33 - 1.34
C-S~1.77 (estimated)
S-CH3~1.82 (estimated)
C-CF3~1.50
C-F~1.34
C-N-C (angle)~117°
C-S-C (angle)~100° (estimated)
F-C-F (angle)~107°

Note: This interactive table contains illustrative data based on structurally similar compounds. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. libretexts.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.orgirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the sulfur atom of the methylthio group, which possesses lone pairs of electrons. The LUMO, conversely, is likely distributed over the pyridine ring and significantly influenced by the electron-withdrawing trifluoromethyl group. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. ajchem-a.com Computational studies on similar molecules like 4-methyl-2-(methylthio)pyrimidine (B47704) have shown that these calculations can effectively explain the charge transfer interactions within the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and prone to chemical reactions. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies Values are hypothetical and based on typical ranges for similar heterocyclic compounds. irjweb.comnih.gov

ParameterEnergy (eV)
E(HOMO)-6.5 to -7.5
E(LUMO)-1.0 to -2.0
HOMO-LUMO Gap (ΔE)4.5 to 5.5

Note: This interactive table provides an estimated range for FMO energies. The actual values depend on the specific computational method and basis set used.

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are targets for nucleophiles. Green and yellow areas denote regions of neutral or intermediate potential. researchgate.netresearchgate.net

In this compound, the MEP map would highlight several key features:

Negative Regions (Red/Yellow): The most electron-rich area is expected to be around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The sulfur atom in the methylthio group would also exhibit a region of negative potential. These sites are the most likely points for protonation and interaction with electrophiles. jocpr.com

Positive Regions (Blue): The hydrogen atoms of the pyridine ring and the methyl group would show positive potential. The region around the highly electronegative fluorine atoms of the -CF3 group could also exhibit positive potential on the exterior surface, although the carbon of the CF3 group itself would be highly positive.

Neutral Regions (Green): The carbon backbone of the pyridine ring would likely show a more neutral potential.

The MEP map provides a comprehensive picture of the molecule's polarity and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. scispace.com

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method. jocpr.comresearchgate.net For this compound, theoretical calculations can provide the chemical shifts for each unique proton and carbon atom. The presence of the electron-withdrawing -CF3 group and the electron-donating -SCH3 group significantly influences the electronic environment of the pyridine ring, and these effects would be reflected in the calculated shifts.

Predicting ¹⁹F NMR chemical shifts is particularly important for fluorinated compounds. chemrxiv.orgnih.gov Computational studies can help assign experimental signals and understand how the electronic structure affects the fluorine nucleus shielding. uni-muenchen.de Calculations on similar fluorinated inhibitors have shown that predicted shifts can qualitatively match experimental trends, aiding in the discrimination between different conformers or binding modes. nih.gov

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies of a molecule. nih.gov These calculations help in the assignment of experimental spectra. For this compound, characteristic vibrational modes would include:

C-H stretching vibrations of the aromatic ring and the methyl group.

C=C and C=N stretching vibrations within the pyridine ring, typically in the 1500-1600 cm⁻¹ region. scirp.org

Vibrations associated with the C-S bond of the methylthio group.

Strong, characteristic vibrations from the C-F bonds of the trifluoromethyl group.

Studies on the closely related 2-methoxy-3-(trifluoromethyl)pyridine demonstrated excellent agreement between the computed and experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors to the calculated frequencies. jocpr.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) Based on data from structurally related pyridine and pyrimidine (B1678525) compounds. jocpr.comscirp.org

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3050 - 3100
Pyridine RingC=N / C=C Stretching1500 - 1600
Trifluoromethyl (-CF3)C-F Stretching1100 - 1350
Methylthio (-SCH3)C-H Stretching2900 - 3000
Methylthio (-SCH3)C-S Stretching600 - 800

Note: This interactive table shows typical wavenumber ranges. Precise values require specific calculations for the target molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.com For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility.

The primary focus of an MD simulation for this molecule would be the rotation around the C-S bond connecting the methylthio group to the pyridine ring. This rotation determines the orientation of the methyl group relative to the plane of the ring. While the pyridine ring itself is rigid, the -SCH3 group has rotational freedom. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them.

These simulations can be performed in a vacuum or, more realistically, in a solvent like water to understand how intermolecular interactions affect conformational preferences. mdpi.com The results can reveal whether the molecule exists predominantly in one conformation or if it is flexible and populates multiple rotational states. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a complex environment.

Application of 2 Methylthio 5 Trifluoromethyl Pyridine As a Building Block in Organic Synthesis Research

Intermediate in the Synthesis of Agrochemical Research Compounds

In the field of agrochemical research, 2-(Methylthio)-5-(trifluoromethyl)pyridine and its derivatives are utilized as key precursors for the development of novel crop protection agents. agropages.com The trifluoromethylpyridine moiety is a well-established pharmacophore in many commercial pesticides, and the methylthio group provides a handle for further synthetic modifications. nih.govchigroup.site

Design and Synthesis of Novel Herbicides

While direct examples of commercial herbicides synthesized from this compound are not extensively documented in publicly available literature, the broader class of trifluoromethylpyridine derivatives is crucial in herbicide development. researchoutreach.orgresearchoutreach.org For instance, the synthesis of novel phenylpyridine-containing α-trifluoroanisole derivatives with herbicidal activity has been reported, starting from 2,3-dichloro-5-trifluoromethylpyridine. nih.gov This highlights the importance of the 5-(trifluoromethyl)pyridine scaffold in creating molecules that exhibit potent herbicidal effects.

In one study, a series of novel pyrazole (B372694) derivatives containing a phenylpyridine moiety were designed and synthesized, with some compounds showing moderate herbicidal activities. researchgate.net The synthesis of these compounds involved the use of a substituted 2-phenylpyridine, which can be prepared from trifluoromethylpyridine precursors. researchgate.net The research in this area focuses on creating structural analogs of known herbicides to improve efficacy, selectivity, and environmental profile. The 2-(methylthio) group in the target compound offers a potential point of diversification for creating libraries of novel herbicide candidates.

Development of Insecticides and Fungicides

The application of trifluoromethylpyridine derivatives is well-established in the development of insecticides. chigroup.siteresearchoutreach.org A prominent example involves a structurally similar compound, 5-[1-(methylthio)ethyl]-2-(trifluoromethyl)pyridine, which is a key intermediate in the synthesis of the insecticide Sulfoxaflor. nih.gov This demonstrates the utility of the 2-(methylthio)pyridine (B99088) scaffold in constructing potent insecticidal agents.

Furthermore, research into novel insecticides has explored the synthesis of trifluoromethylpyridine amide derivatives containing sulfur moieties. rsc.org These studies indicate that modifications of the side chain attached to the pyridine (B92270) ring can lead to compounds with significant insecticidal activity against various pests. rsc.org The 2-(methylthio) group in this compound can be oxidized to the corresponding sulfoxide (B87167) or sulfone, providing a pathway to a diverse range of insecticidal candidates.

In the realm of fungicides, trifluoromethylpyrimidine derivatives have been designed and synthesized, showing good in vitro antifungal activities against a range of plant pathogens. nih.gov While this example is based on a pyrimidine (B1678525) core, the underlying principle of utilizing trifluoromethylated heterocycles is transferable. Research has also been conducted on 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety, with some compounds exhibiting significant antifungal activities. frontiersin.org The this compound building block provides a scaffold that could be elaborated into novel fungicidal compounds, for example, by incorporating it into triazole or other fungicide-active heterocyclic systems.

Precursors for Crop Protection Agents

The versatility of this compound and its close analogs makes them valuable precursors for a wide array of crop protection agents. The synthesis of many commercial pesticides relies on key trifluoromethylpyridine intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF). nih.govagropages.com These intermediates are often derived from 3-picoline through a series of chlorination and fluorination reactions. nih.gov The introduction of a methylthio group at the 2-position, as in the title compound, offers an alternative synthetic handle for further functionalization, potentially leading to more efficient synthetic routes or novel classes of active ingredients.

The development of fourth-generation pesticides, which are characterized by high efficacy and low toxicity, heavily relies on fluorine-containing pyridine products. agropages.com The this compound scaffold fits well within this chemical space, providing a foundation for the synthesis of next-generation herbicides, insecticides, and fungicides.

Intermediate in the Synthesis of Pharmaceutical Research Candidates

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. nih.govnih.gov The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.ai Consequently, this compound represents an attractive starting point for the synthesis of novel pharmaceutical candidates.

Scaffold for Heterocyclic Systems

The this compound core can be utilized as a scaffold to construct a variety of more complex heterocyclic systems. The methylthio group can be a leaving group in nucleophilic substitution reactions or can be modified to participate in cyclization reactions. For example, pyridine derivatives are used in the synthesis of fused heterocyclic systems like furopyridines. chim.it

Research has demonstrated the synthesis of various pyridine-fused heterocycles which are important in medicinal chemistry. chim.it While direct synthesis from this compound is not always explicitly detailed, the functional groups present on this molecule make it a plausible precursor for such transformations. For instance, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives with potent cytotoxicity has been reported, highlighting the importance of the pyridine scaffold in developing new therapeutic agents.

Building Block for Drug-Like Molecules

The unique combination of substituents in this compound makes it a valuable building block for the design of drug-like molecules. ontosight.ai The trifluoromethyl group is a common feature in many modern pharmaceuticals, and its presence on a heterocyclic ring is often beneficial for pharmacokinetic properties. ontosight.aimdpi.com

Pyridine derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ai For example, new series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors for potential anticancer therapy. bldpharm.com The structural motifs present in this compound can be incorporated into the design of kinase inhibitors, a significant class of therapeutic agents. mdpi.com The methylthio group can be used to introduce further diversity, allowing for the fine-tuning of a molecule's biological activity and properties to create potent and selective drug candidates.

Integration into Complex Molecular Architectures

The strategic placement of the methylthio, trifluoromethyl, and pyridine nitrogen groups makes this compound and its close derivatives valuable precursors in the construction of more elaborate molecular structures. These functional groups offer distinct reactivity, allowing for selective transformations and the introduction of further complexity.

Multi-step Synthesis of Polyfunctionalized Pyridine Derivatives

Research has primarily focused on utilizing derivatives of this compound as key intermediates in the synthesis of agrochemically important compounds. A notable example is the use of the closely related structure, 5-(1-(methylthio)ethyl)-2-(trifluoromethyl)pyridine, in the manufacturing process of active ingredients like sulfoxaflor, a nicotinic acetylcholine (B1216132) receptor competitive modulator. google.com

The synthesis of these polyfunctionalized pyridines often involves a multi-step sequence where the core pyridine structure is assembled and subsequently modified. One common approach involves the cyclization of a sulfur-containing enamine to form the pyridine ring. google.com Another method is the condensation of a 4-alkoxy-1,1,1-trifluorobut-3-en-2-one with an enamine, followed by cyclization in the presence of ammonia (B1221849) or a reagent that generates ammonia. googleapis.com

A specific synthetic pathway to obtain 5-(1-(methylthio)ethyl)-2-(trifluoromethyl)pyridine starts from 5-(1-bromoethyl)-2-trifluoromethylpyridine. This intermediate is treated with sodium methyl mercaptide in ethanol (B145695) to yield the desired product. google.com This process highlights the role of the parent compound as a scaffold for introducing the methylthio group, which is a crucial feature in the final active ingredient.

The table below outlines a representative transformation in the synthesis of a key intermediate.

Starting MaterialReagentProductYield
5-(1-bromoethyl)-2-trifluoromethylpyridineSodium methyl mercaptide (NaSMe)5-(1-(methylthio)ethyl)-2-(trifluoromethyl)pyridineNot explicitly stated in the document, but part of a synthetic sequence. google.com
1,1,1-trifluoro-4-(methylthio)pent-3-en-2-one & 3-(pyrrolidin-1-yl)but-2-enenitrileAmmonium (B1175870) acetate5-(1-(methylthio)ethyl)-2-(trifluoromethyl)pyridine64-72% googleapis.com

These synthetic routes underscore the utility of the this compound framework in building complex, functionalized molecules that are of significant interest in the agrochemical industry. nih.govresearchoutreach.org The trifluoromethyl group, in particular, is a common feature in modern pesticides and pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity. nih.gov

Chiral Derivatization and Asymmetric Synthesis

While the synthesis of chiral molecules containing a trifluoromethylpyridine moiety is a field of active research, specific applications of this compound as a direct precursor in chiral derivatization or asymmetric synthesis are not extensively documented in the reviewed literature. nih.govrsc.org Asymmetric synthesis often focuses on creating chiral centers, such as secondary alcohols or amines, on the side chains of pyridine rings. nih.govmdpi.com For instance, chemoenzymatic methods have been successfully employed to prepare chiral alcohols on pyridine side chains with high enantiomeric excess. nih.gov

The introduction of chirality often involves the use of chiral catalysts or derivatizing agents that react with a functional group on the molecule to form diastereomers, which can then be separated. nih.govnih.gov While the ethylthio group in the related compound 5-(1-(methylthio)ethyl)-2-(trifluoromethyl)pyridine creates a chiral center, the literature primarily focuses on its synthesis as a racemate for use as an intermediate, rather than on the separation or asymmetric synthesis of its enantiomers. google.comgoogleapis.com Further research would be required to explore the potential of this compound or its derivatives as substrates for asymmetric transformations or as chiral building blocks.

Potential in Material Science Research

The application of this compound in material science is not a prominent area of research based on available literature. However, the structural components of the molecule—a pyridine ring, a trifluoromethyl group, and a thioether linkage—are found in various functional materials, suggesting potential avenues for exploration.

Pyridine-based units are incorporated into functional polymers for applications such as molecular imprinting, where the nitrogen atom can form specific interactions with target molecules. researchgate.net The electron-withdrawing nature of the pyridine ring and the trifluoromethyl group could also be relevant for optoelectronic applications. Molecules with electron-rich (like the methylthio group) and electron-poor (the trifluoromethyl-pyridine system) segments can exhibit interesting photophysical properties. For example, trifluoromethyl-substituted pyrazole derivatives have been investigated as materials for photovoltaic and electroluminescent applications. researchgate.net

Theoretically, this compound could be functionalized to create monomers for polymerization. For instance, introducing a polymerizable group like a vinyl or acrylate (B77674) function would allow its incorporation into polymer chains. Such functional polymers could potentially have applications in areas like specialty coatings or membranes, leveraging the unique properties conferred by the fluorinated and sulfur-containing pyridine moiety. However, there is no specific research detailing the synthesis of such monomers from this compound or their subsequent polymerization.

Structure Reactivity and Structure Property Relationships Srr/spr in 2 Methylthio 5 Trifluoromethyl Pyridine Derivatives

Impact of Substituent Modifications on Chemical Reactivity

The reactivity of the 2-(Methylthio)-5-(trifluoromethyl)pyridine scaffold can be significantly altered by chemically modifying its substituents. A primary site for such modification is the methylthio (-SCH₃) group. Oxidation of the sulfur atom converts the methylthio group into a methylsulfinyl (-SOCH₃) or a methylsulfonyl (-SO₂CH₃) group. This transformation has a profound impact on the electronic character of the substituent and the reactivity of the entire molecule.

The methylthio group is a relatively poor leaving group. However, upon oxidation to the methylsulfonyl group, it is converted into an excellent leaving group. The sulfonyl group is strongly electron-withdrawing, which further activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr) at the C-2 position. This enhanced reactivity allows for the introduction of a wide range of nucleophiles at this position, a reaction that is not feasible with the parent 2-(methylthio) compound under typical conditions.

Research on analogous compounds, such as substituted 2,3-dihydro-1,3,4-thiadiazoles, demonstrates that the methylthio group can be oxidized sequentially to a sulfoxide (B87167) and then a sulfone. rsc.org The resulting sulfinyl group can act as a leaving group, enabling substitution by various nucleophiles. rsc.org Similarly, studies on highly fluorinated pyridines show that a trifluoromethylsulfonyl group facilitates nucleophilic displacement reactions. rsc.org This principle of activating a position for nucleophilic attack by oxidizing a thioether to a sulfone is a well-established strategy in heterocyclic chemistry.

Table 1: Impact of Sulfur Oxidation State on Reactivity at the C-2 Position
DerivativeSubstituent at C-2Electronic Nature of SubstituentReactivity Towards Nucleophiles (SNAr)
This compound-SCH₃Weakly donating (resonance)Low (poor leaving group)
2-(Methylsulfinyl)-5-(trifluoromethyl)pyridine-SOCH₃Moderately electron-withdrawingModerate (good leaving group)
2-(Methylsulfonyl)-5-(trifluoromethyl)pyridine-SO₂CH₃Strongly electron-withdrawingHigh (excellent leaving group)

Correlation of Electronic and Steric Effects with Synthetic Outcome

The synthetic outcomes of reactions involving the this compound ring are heavily influenced by the electronic and steric properties of its substituents. The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal and agrochemical chemistry. mdpi.com Its Hammett constant (σₚ) value of approximately 0.54 confirms its strong inductive and resonance electron-withdrawing nature. nih.gov

This potent electronic effect deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). In the pyridine ring, the positions ortho (2, 6) and para (4) to the nitrogen atom are inherently electron-deficient. The presence of the -CF₃ group at the 5-position further depletes electron density across the ring, particularly at the 2-, 4-, and 6-positions. This makes the ring highly susceptible to attack by nucleophiles.

The regioselectivity of nucleophilic attack is a direct consequence of these electronic effects. In related trifluoromethyl-substituted pyridines, nucleophilic attack is highly favored at the positions most activated by the combined effects of the ring nitrogen and the electron-withdrawing substituent. nih.govresearchgate.net For this compound, the C-2, C-4, and C-6 positions are electronically activated. If a leaving group (like a halogen) were present at one of these positions, nucleophilic substitution would readily occur. When the methylthio group is oxidized to a sulfone, its departure from the C-2 position is electronically favored due to the activation provided by both the ring nitrogen and the C-5 trifluoromethyl group.

Steric effects can also play a role, although in this specific substitution pattern, they are often secondary to the powerful electronic effects. The methylthio group is not exceptionally bulky, but modifications to it or the introduction of bulky nucleophiles could introduce steric hindrance that might influence reaction rates. nih.govrsc.org However, the primary driver for reactivity and regioselectivity in this system remains the distribution of electron density governed by the potent -CF₃ group.

Table 2: Correlation of Electronic Effects with Predicted Synthetic Outcome
Position on RingInfluence of Ring NitrogenInfluence of C-5 -CF₃ GroupNet Electronic StatusPredicted Susceptibility to Nucleophilic Attack
C-2Activated (ortho)Activated (para-like effect)Highly Electron-DeficientHigh
C-3Less Activated (meta)Activated (ortho-like effect)Electron-DeficientModerate
C-4Activated (para)Less Activated (meta-like effect)Highly Electron-DeficientHigh
C-6Activated (ortho)Less Activated (meta-like effect)Highly Electron-DeficientHigh

Influence of Pyridine Substitution Pattern on Aromaticity and Stability

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. The aromaticity of the pyridine ring in this compound is significantly modulated by its substitution pattern. Compared to benzene, pyridine itself has slightly lower aromaticity due to the presence of the more electronegative nitrogen atom, which causes a less uniform distribution of π-electron density.

Table 3: Illustrative Comparison of Aromaticity Indices (HOMA)
CompoundKey Structural FeaturesExpected Relative HOMA ValueImplication for Aromaticity & Stability
BenzeneHydrocarbon reference1.00 (by definition)High Aromaticity / High Stability
PyridineNitrogen heteroatom~0.97Slightly reduced aromaticity vs. Benzene
This compoundNitrogen heteroatom + Strong EWG (-CF₃)< 0.97 (Estimated)Significantly reduced aromaticity / Altered Stability

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of trifluoromethylpyridines (TFMPs) exist, future research could focus on developing more direct and versatile routes to 2-(Methylthio)-5-(trifluoromethyl)pyridine. nih.gov Current syntheses often involve multi-step sequences, which can be inefficient. ontosight.ai Future exploration could target the development of novel synthetic methodologies that offer improved yields, scalability, and access to a wider range of analogues.

Key areas for investigation include:

Late-Stage Functionalization: Developing methods for the direct introduction of the methylthio or trifluoromethyl group onto a pre-functionalized pyridine (B92270) ring at a late stage of a synthetic sequence. This would provide rapid access to a library of derivatives for screening purposes.

Novel Cross-Coupling Strategies: Investigating new palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions to construct the C-S and C-CF3 bonds with high selectivity and functional group tolerance. ontosight.ai

Flow Chemistry Approaches: Implementing continuous flow processes for the synthesis, which can offer enhanced safety, efficiency, and scalability compared to traditional batch methods.

Synthetic StrategyPotential AdvantagesResearch Focus
Late-Stage TrifluoromethylthiolationDirect introduction of both key functional groups.Development of novel reagents and catalysts.
C-H Activation/FunctionalizationBypasses the need for pre-halogenated precursors.Regioselective catalyst design.
Cyclocondensation ReactionsConvergent synthesis from acyclic precursors. nih.govDesign of novel trifluoromethyl- and methylthio-containing building blocks.

Development of Greener Synthetic Methodologies

Future synthetic work should prioritize the development of more environmentally benign and sustainable methods for producing this compound. This aligns with the growing emphasis on green chemistry principles within the chemical industry.

Potential avenues for greener synthesis include:

Catalytic Approaches: Replacing stoichiometric reagents with catalytic systems to minimize waste generation. For instance, developing catalytic methods for fluorination or methylation that avoid the use of harsh reagents.

Bio-based Feedstocks: Exploring synthetic routes that utilize renewable starting materials, potentially derived from biomass, to reduce the reliance on petrochemical feedstocks. mdpi.com

Safer Solvents: Investigating the use of greener solvents, such as bio-derived solvents or supercritical fluids, to replace hazardous traditional organic solvents. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Expansion of Reactivity Profiles for New Chemical Transformations

A thorough understanding of the reactivity of this compound is crucial for its application as a versatile building block. Future research should aim to systematically explore the reactivity of its key functional groups and the pyridine ring itself.

Areas for focused investigation include:

Oxidation of the Methylthio Group: Investigating the selective oxidation of the methylthio group to the corresponding sulfoxide (B87167) and sulfone. These transformations would create new derivatives with altered electronic properties and potential for further functionalization.

Nucleophilic Aromatic Substitution (SNAr): Exploring the displacement of the methylthio group or other potential leaving groups on the pyridine ring with various nucleophiles. The strong electron-withdrawing nature of the trifluoromethyl group should facilitate such reactions.

Metal-Mediated C-H Activation: Probing the selective activation and functionalization of the C-H bonds on the pyridine ring to introduce new substituents and build molecular complexity.

Transformations of the Trifluoromethyl Group: While generally stable, exploring reactions that modify the CF3 group could lead to novel compounds with unique properties.

Design of Advanced Derivatives with Enhanced Research Utility

The core structure of this compound serves as an excellent starting point for the design of advanced derivatives with tailored properties for specific research applications, particularly in agrochemicals and pharmaceuticals. acs.orgresearchoutreach.org

Future design strategies could focus on:

Bioisosteric Replacements: Systematically replacing the methylthio group with other functionalities (e.g., -OMe, -SMe, -SO2Me, halogens) to probe structure-activity relationships (SAR) and optimize biological activity.

Introduction of Pharmacophores: Appending known biologically active moieties or pharmacophores to the pyridine core to create hybrid molecules with potentially synergistic or novel modes of action.

Development of Chemical Probes: Designing derivatives containing reporter tags (e.g., fluorescent dyes, biotin) or photo-activatable groups to facilitate studies of biological targets and mechanisms of action.

Peptide Conjugation: Creating derivatives that can be incorporated into peptides to study their structural and functional properties. researchgate.net

Derivative ClassPotential ApplicationRationale
Sulfoxide/Sulfone AnaloguesAgrochemicals, PharmaceuticalsModulates solubility, polarity, and metabolic stability.
Amino-substituted PyridinesMedicinal ChemistryIntroduces hydrogen bonding capabilities and basicity.
Biaryl Derivatives (via cross-coupling)Materials Science, Medicinal ChemistryExtends conjugation and allows for 3D structure modulation.
Halogenated DerivativesSynthetic IntermediatesProvides handles for further functionalization.

Application in Emerging Areas of Chemical Science

Beyond its potential use in established fields like agrochemicals, the unique electronic and structural features of this compound and its derivatives make them attractive candidates for exploration in emerging areas of chemical science.

Future research could explore applications in:

Functional Materials: Incorporating the trifluoromethylpyridine motif into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), to tune their electronic properties and performance. researchoutreach.org

Polymer Chemistry: Using derivatives of this compound as monomers for the synthesis of novel polymers with unique thermal, mechanical, or optical properties. researchoutreach.org

Medicinal Chemistry: While TFMP derivatives are known in pharmaceuticals, a focused exploration of 2-(methylthio) derivatives could yield new candidates for anti-inflammatory, antimicrobial, or anticancer agents, leveraging the known bioactivity of pyridine-based scaffolds. ontosight.aijst.go.jp

Chemical Biology: Developing specific derivatives as inhibitors or probes for enzymes and receptors, where the trifluoromethyl group can enhance binding affinity and metabolic stability.

Q & A

Q. What are the established synthetic routes for 2-(Methylthio)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

The synthesis of this compound often involves nucleophilic substitution or cross-coupling reactions. For example, desulfinative cross-coupling using sodium sulfinates and heteroaryl halides (e.g., 5-(trifluoromethyl)pyridine-2-sulfinate) under transition-metal-free conditions can yield derivatives with >80% purity. Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reagents. Silica gel chromatography (petroleum ether/ethyl acetate = 20:1) is commonly used for purification, achieving isolated yields of 77–93% depending on substituent positioning .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • 1H/13C NMR : Signals for the pyridine ring protons (δ 7.5–8.5 ppm) and trifluoromethyl group (δ -60 ppm in 19F NMR) are diagnostic. Splitting patterns differentiate substituents (e.g., methylthio vs. aryl groups).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ for C7H7F3N2S).
  • X-ray Crystallography : Resolves regioselectivity in derivatives, such as the orientation of azetidine or chlorine substituents .

Q. What are the primary safety hazards associated with handling this compound, and what protective measures are recommended?

The compound is classified as a combustible solid (flash point 113°C) and requires handling under inert atmospheres. Personal protective equipment (PPE) includes N95 masks, gloves, and eyeshields due to potential respiratory and dermal irritation. WGK 3 classification indicates severe aquatic toxicity, necessitating strict waste disposal protocols .

Advanced Research Questions

Q. How does the methylthio group influence regioselectivity in Pd-catalyzed C–H bond functionalization?

The methylthio group acts as a directing group, enhancing electron density at the ortho position of the pyridine ring. In Pd-catalyzed arylation, this facilitates coupling with aryl halides (e.g., 2,4-difluorophenyl derivatives) to form Ir(III) complexes for OLED applications. Steric hindrance from the trifluoromethyl group can suppress competing pathways, favoring mono-arylation products. Mechanistic studies suggest a concerted metalation-deprotonation (CMD) pathway .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

Discrepancies in yields (e.g., 77% vs. 93% for similar derivatives) often arise from substituent electronic effects and reagent purity . For instance, electron-withdrawing groups (e.g., -CF3) slow nucleophilic substitution kinetics, requiring longer reaction times. Optimizing catalyst loading (e.g., Pd(OAc)2 at 5 mol%) and using anhydrous solvents can mitigate side reactions. Comparative studies with deuterated analogs help identify rate-limiting steps .

Q. How can computational chemistry predict the reactivity of derivatives in medicinal chemistry applications?

DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For example, the methylthio group lowers the LUMO energy (-2.1 eV) compared to chloro analogs (-1.8 eV), enhancing susceptibility to nucleophilic attack. Docking studies with biological targets (e.g., kinases) prioritize derivatives for synthesis .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

Batch reactor scalability issues include heat dissipation and byproduct accumulation . Continuous flow systems improve mixing and temperature control, reducing decomposition of thermally labile intermediates (e.g., azetidine-substituted derivatives). Process analytical technology (PAT) monitors reaction progress via in-line FTIR to adjust parameters dynamically .

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